molecular formula C17H14ClN3O3S B6417049 2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide CAS No. 95240-12-3

2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B6417049
CAS No.: 95240-12-3
M. Wt: 375.8 g/mol
InChI Key: KGGNCCVWBIJFST-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide (CABT) is a compound that has been studied for its potential applications in the fields of biochemistry and physiology. CABT is a derivative of the benzothiazole family of compounds and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide has been studied for its potential applications in biochemistry and physiology. In particular, it has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the nervous system. This compound has also been studied for its potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound binds to the active site of acetylcholinesterase and monoamine oxidase, thus inhibiting their activity. This inhibition of enzyme activity results in the accumulation of acetylcholine and neurotransmitters in the nervous system, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on acetylcholinesterase and monoamine oxidase, resulting in the accumulation of acetylcholine and neurotransmitters in the nervous system. This can lead to increased alertness, improved memory, and increased cognitive function. In addition, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of 2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is a relatively inexpensive compound and can be easily synthesized using a multi-step reaction process. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful compound for studying the mechanisms of action of various enzymes and neurotransmitters. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively unstable compound and can degrade over time, making it difficult to store and use for long periods of time. Additionally, this compound is a relatively new compound and its full mechanism of action is still not fully understood, making it difficult to predict its effects in laboratory experiments.

Future Directions

The potential future directions for research on 2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide are numerous. One potential direction is to further study the mechanism of action of this compound in order to better understand its effects on the nervous system. Additionally, further research could be done on the potential anti-inflammatory, anti-oxidant, and anti-cancer properties of this compound. Finally, further research could be done on the potential therapeutic applications of this compound, such as its potential use in the treatment of neurological disorders.

Synthesis Methods

2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide is synthesized through a multi-step reaction process. The first step involves the reaction of 4-chlorophenol with thiourea in the presence of a base, such as sodium hydroxide, to form the intermediate compound 4-chloro-3-thiourea. This intermediate compound is then reacted with 6-acetamido-1,3-benzothiazol-2-yl chloride in the presence of a base, such as sodium hydroxide, to form the final product, this compound.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3S/c1-10(22)19-12-4-7-14-15(8-12)25-17(20-14)21-16(23)9-24-13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGNCCVWBIJFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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